3-[(Pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione

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Pyrrolidine-2,5-dione SAR at the 3-position remains underexplored, limiting IDO1 and anticonvulsant lead optimization. This ≥95% pure 3-[(Pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione fills that gap with a 4-pyridylmethylamino arm providing H-bond donor/acceptor, π-stacking pyridine, and a reactive secondary amine for rapid library synthesis. • Enables direct 10 µM primary screening in human recombinant IDO1 assays • Supports 100-compound parallel libraries via reductive amination or amide coupling • MW 205.21 keeps final analogs <550 Da for oral bioavailability compliance. Global shipping from stock.

Molecular Formula C10H11N3O2
Molecular Weight 205.21 g/mol
CAS No. 1189133-39-8
Cat. No. B1419176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(Pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione
CAS1189133-39-8
Molecular FormulaC10H11N3O2
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESC1C(C(=O)NC1=O)NCC2=CC=NC=C2
InChIInChI=1S/C10H11N3O2/c14-9-5-8(10(15)13-9)12-6-7-1-3-11-4-2-7/h1-4,8,12H,5-6H2,(H,13,14,15)
InChIKeyFESXBWSQZDAQDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(Pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione: Physicochemical & Structural Profile


3-[(Pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione (IUPAC: 3-(pyridin-4-ylmethylamino)pyrrolidine-2,5-dione) is a C10H11N3O2 heterocyclic building block (MW = 205.21 g·mol⁻¹, density = 1.30 ± 0.1 g·cm⁻³, boiling point = 459.4 ± 40.0 °C (predicted)) now supplied as a ≥95% purity solid (CAS 1189133-39-8) that fills a persistent gap in the pyrrolidine‑2,5‑dione catalogue . The compound features a primary 3‑aminosuccinimide core tethered to a 4‑pyridylmethyl side‑chain, a substitution pattern that distinguishes it from N¹‑substituted pyrrolidine‑2,5‑diones commonly deployed in IDO1 and anticonvulsant programmes, and that is being evaluated as a synthetic entry point for proprietary imide‑based kinase, IDO1 and epigenetic probe portfolios [1] [2].

3-[(Pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione: Generic Analogue Limitations


The pyrrolidine‑2,5‑dione (succinimide) class exhibits a sharp structure‑activity cliff at the 3‑position: N¹‑substituted derivatives dominate known IDO1 and anticonvulsant chemical matter, whereas productive engagement of the 3‑aminosuccinimide motif—as in 3-[(Pyridin-4-ylmethyl)amino]pyrrolidine-2,5‑dione—remains underexplored despite being synthetically accessible [1] [2]. In the anticonvulsant series, 3‑((4‑chlorophenyl)amino)pyrrolidine‑2,5‑dione achieved an ED₅₀ of 48.4 mg·kg⁻¹ in the 6‑Hz (44 mA) pharmacoresistant seizure model, a value 40‑fold lower than that of the clinical reference ethosuximide (ED₅₀ ≈ 194 mg·kg⁻¹), demonstrating that the 3‑amino substituent is a critical potency determinant [1]. In parallel, the IDO1‑active pyrrolidine‑2,5‑dione scaffold gains selectivity from the identity of the 3‑substituent; the disclosed Roche patent series shows IC₅₀ values spanning 150 nM to 18,000 nM depending solely on this group [3]. Because the target compound bears a 4‑pyridylmethylamino arm that simultaneously provides an H‑bond donor/acceptor pair, a π‑stacking pyridine unit and a reactive secondary amine handle for further library elaboration, switching to a generic N¹‑phenyl or N¹‑benzyl analogue would erase these orthogonal interaction vectors and invalidate SAR hypotheses arising from the 3‑amino series [1] [3].

3-[(Pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione: Quantified Differentiation


High-Purity Benchmark for Reproducible Screening

The commercial benchmark for 3-[(Pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione is a minimum lot purity of 95%, whereas the simplest 3‑aminopyrrolidine‑2,5‑dione core (CAS 73537-92-5) is predominantly offered at 97% purity but lacks the pyridyl handle, and the closest N¹‑substituted analogue 1-(4-methoxyphenyl)-3-[(pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione (CAS 355403-60-0) is sold at 95% purity yet possesses a 52% higher molecular weight . For the unsubstituted 3‑aminopyrrolidine‑2,5‑dione core, the melting point is 144–146 °C, which limits solvent-free formulation options; the predicted boiling point of the target compound (459.4 °C) suggests higher thermal latitude for amide‑coupling or neat melt reactions .

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Predicted Solubility and Permeability Advantage

In silico prediction places the target compound’s density at 1.30 g·cm⁻³ and its boiling point at 459.4 °C, which are respectively 8% lower and 6% lower than values predicted for the heavier 1-(4-methoxyphenyl) analogue (predicted density ~1.34 g·cm⁻³; predicted BP ~488 °C) . The lower density and boiling point correlate with reduced hydrophobic bulk and potentially improved aqueous solubility, an attribute that has been directly quantified for the anticonvulsant 3-aminopyrrolidine-2,5-dione series where aqueous solubility of 38 µM was recorded for the 3‑benzylamino derivative .

physicochemical property prediction permeability solubility

Anticonvulsant Activity in Pharmacoresistant Seizure Model

In a direct head‑to‑head electroshock paradigm, 3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione (a close structural congener of the target compound) produced an ED₅₀ of 48.4 mg·kg⁻¹ in the 6‑Hz (44 mA) pharmacoresistant seizure model, compared with ethosuximide’s ED₅₀ of 194 mg·kg⁻¹—a 4.0‑fold superiority [1]. The same compound was also active in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models, while unsubstituted 3‑aminopyrrolidine‑2,5‑dione itself was inactive at the tested doses, confirming that the 3‑arylamino substituent is indispensable [1].

anticonvulsant pharmacoresistant epilepsy 6-Hz seizure model

IDO1 Inhibitory SAR at the 3-Position

The Roche IDO1 patent series (WO2015173764A1) maps the 3‑substituent landscape for pyrrolidine‑2,5‑dione inhibitors: the unsubstituted 3(R)‑indol‑3‑yl derivative shows an IC₅₀ of 1,800 nM, while 3‑(5‑bromo‑1H‑indol‑3‑yl)pyrrolidine‑2,5‑dione reaches an IC₅₀ of 370 nM, and the 3‑(naphthalen‑1‑yl) analogue exhibits an IC₅₀ of 18,000 nM, establishing that even modest changes at the 3‑position produce a 120‑fold variation in IDO1 potency [1]. The target compound’s 4‑pyridylmethylamino substituent has not been explicitly disclosed in this series, and its combination of hydrogen‑bond acceptor (pyridine N) and donor (secondary amine) functionality could in principle access affinity beyond the 370 nM benchmark if the pyridine engages the haem‑iron pocket appropriately [1].

IDO1 inhibition immuno-oncology structure-activity relationship

Off-Target Selectivity at 5-HT Receptors

BindingDB records for the direct analogue 1-(4-methoxyphenyl)-3-(pyridin-4-ylmethylamino)pyrrolidine-2,5-dione report a 5‑HT₁A receptor IC₅₀ of 40,000 nM and a 5‑HT₇ receptor Ki of 316 nM, while a related 3‑(4‑chlorophenylthio)‑1‑(pyridin‑4‑ylmethyl)pyrrolidine‑2,5‑dione shows an IC₅₀ of 10,000 nM against Trypanosoma cruzi Y PDEC [1] [2] [3]. These off‑target affinities are 2–3 orders of magnitude weaker than the sub‑micromolar potency required for a CNS‑active IDO1 inhibitor or anticonvulsant, indicating that the N¹‑substituted series carries a potential serotonin‑related polypharmacology liability. The target compound, lacking the N¹‑methoxyphenyl group, is predicted to avoid this 5‑HT₁A/5‑HT₇ engagement, providing a cleaner starting point for mechanistic deconvolution [1] [2].

5‑HT receptor selectivity off‑target pharmacology CNS safety

3-[(Pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione: Key Application Scenarios


IDO1 Lead-Finding Screen

Medicinal chemistry teams pursuing next‑generation IDO1 inhibitors can acquire the target compound and submit it to the same human recombinant IDO1 enzymatic assay that yielded IC₅₀ values of 370 nM for 3-(5-bromo-1H-indol-3-yl)pyrrolidine-2,5-dione and 1,800 nM for the unsubstituted indolyl analogue [1]. Because the 3‑(4‑pyridylmethylamino) group has not yet been evaluated in this series, a single‑concentration (10 µM) primary screen will immediately determine whether this substituent can match or exceed the 1‑µM potency threshold for hit progression, without requiring the synthesis of a new analogue [1].

Anticonvulsant Pharmacophore Validation

Given that 3-((4‑chlorophenyl)amino)pyrrolidine‑2,5‑dione demonstrated a 4.0‑fold superiority over ethosuximide (ED₅₀ 48.4 mg·kg⁻¹ vs 194 mg·kg⁻¹) in the 6‑Hz (44 mA) model, the target compound should be tested with the same intraperitoneal protocol in CD‑1 mice to establish whether the 4‑pyridylmethylamino group retains bioavailability and antiseizure efficacy [2]. A positive result would validate the 4‑pyridylmethyl substitution as a novel bioisostere for the 4‑chlorophenyl group, opening a new intellectual property space for antiepileptic drug discovery [2].

Parallel Library Synthesis via Secondary Amine

The target compound’s secondary amine at the 3‑position is a synthetically permissive point for reductive amination, amide coupling or sulfonylation, enabling rapid parallel synthesis of focused 100‑compound libraries that explore the chemical space between the 4‑pyridyl anchor and diverse drug‑like fragments . The molecular weight of 205.21 g·mol⁻¹ means that even after adding a 300‑Da fragment, the final molecules remain below a total MW of 550, well within oral bioavailability guidelines .

Corrosion Inhibition as Mannich Base

Structural relatives of this compound, such as 1-((pyridin-2-ylamino)(pyridin-4-yl)methyl)pyrrolidine-2,5-dione, have been investigated as mild steel corrosion inhibitors in 1.0 M HCl, implying that the target compound, carrying a pyridin‑4‑ylmethylamino Mannich‑base motif, may serve as a new scaffold for generating organic film‑forming inhibitors for industrial cooling systems or acid‑pickling processes [3].

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